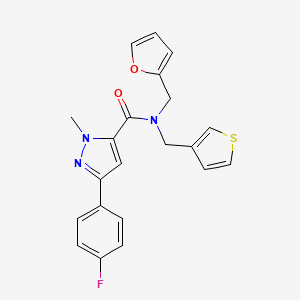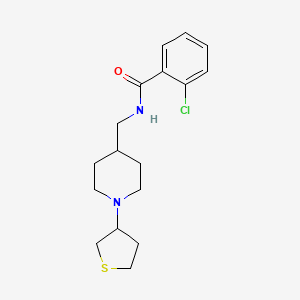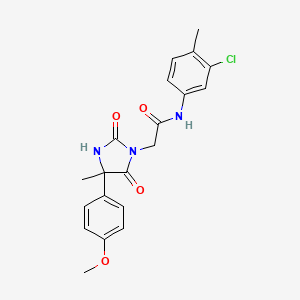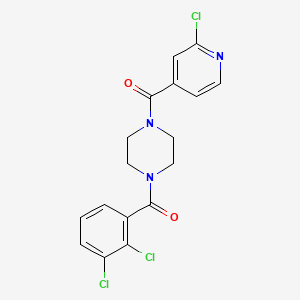![molecular formula C24H14Cl2N2O B2786018 (Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile CAS No. 692287-49-3](/img/structure/B2786018.png)
(Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.
作用机制
The mechanism of action of (Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile varies depending on its application. In cancer treatment, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis. In inflammation and neurodegenerative diseases, it has been shown to modulate the immune response and reduce oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also dependent on its application. In cancer treatment, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In inflammation and neurodegenerative diseases, it has been shown to reduce inflammation and oxidative stress, which are major contributors to the pathogenesis of these diseases.
实验室实验的优点和局限性
The advantages of using (Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile in lab experiments include its high potency, selectivity, and versatility. However, its limitations include its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
未来方向
The future directions of (Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile are vast and exciting. Some of the potential future directions include the development of more potent and selective derivatives of this compound, the identification of new targets and pathways for its application, and the optimization of its pharmacokinetic properties for better clinical efficacy. Additionally, the use of this compound as a tool for chemical biology and drug discovery is an area of active research.
In conclusion, this compound is a versatile and promising compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to significant breakthroughs in medicine, biology, and chemistry.
合成方法
The synthesis of (Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile can be achieved through various methods. One of the commonly used methods involves the reaction of 2,6-dichlorobenzaldehyde, indole-3-carboxaldehyde, and 4-bromoacetophenone in the presence of a base such as potassium carbonate and a catalyst such as copper iodide. The reaction mixture is then refluxed in ethanol to obtain the desired product.
科学研究应用
(Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In biology, it has been used as a tool to study cellular signaling pathways and protein-protein interactions. In chemistry, it has been used as a building block for the synthesis of more complex compounds.
属性
IUPAC Name |
(Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O/c25-21-5-3-6-22(26)24(21)17(13-27)12-16-8-10-19(11-9-16)28-14-18(15-29)20-4-1-2-7-23(20)28/h1-12,14-15H/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTJCAGGNCRRFP-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=C(C=CC=C4Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)/C=C(\C#N)/C4=C(C=CC=C4Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)
![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)
![1-(4-Chlorophenyl)-3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-propen-1-one](/img/structure/B2785941.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)

![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)


